1-Bromo-5-(bromomethyl)naphthalene

Beschreibung

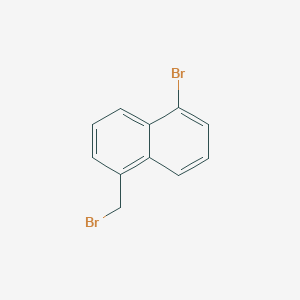

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-5-(bromomethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYBCDKQJMABTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151109-14-7 | |

| Record name | 1-bromo-5-(bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 1 Bromo 5 Bromomethyl Naphthalene

Nucleophilic Substitution Reactions at the Benzylic Bromide Position

The bromomethyl group at the 5-position of the naphthalene (B1677914) ring is a primary benzylic halide. This functionality is highly susceptible to nucleophilic substitution reactions due to the ability of the naphthalene ring to stabilize the transition state and any potential carbocationic intermediate. libretexts.org

The benzylic bromide of 1-bromo-5-(bromomethyl)naphthalene readily reacts with a variety of heteroatom nucleophiles to form new C-O, C-N, and C-S bonds. These reactions are fundamental in the synthesis of more complex derivatives. For instance, in the synthesis of potential inhibitors of human cytomegalovirus, similar bromomethylnaphthalene derivatives are reacted with uracil (B121893) derivatives in the presence of a base like potassium carbonate in DMF to achieve N-alkylation. nih.gov The bromomethyl group serves as an effective electrophile for nucleophiles such as phenoxides, amines, and thiols.

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium phenoxide | Aryl ether |

| Nitrogen | Ammonia, primary/secondary amines | Amine |

| Sulfur | Sodium thiophenoxide | Thioether |

This table presents representative examples of nucleophilic substitution reactions.

Nucleophilic substitution at a primary benzylic position can proceed via either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions and the nucleophile.

SN2 Pathway : This pathway is generally favored for primary halides. It involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. libretexts.org Given that the carbon of the bromomethyl group is not a stereocenter, this aspect is not directly applicable, but the concerted mechanism is significant. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway : This pathway involves the formation of a carbocation intermediate. The primary benzylic carbocation derived from this compound would be stabilized by resonance with the naphthalene ring system. This pathway is more likely with weak nucleophiles and in polar protic solvents.

The choice between these pathways can be influenced by factors such as solvent polarity, nucleophile strength, and temperature.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The aryl bromide at the 1-position of the naphthalene core is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C bonds. nih.gov

Palladium catalysts are effective in activating the C-Br bond of the aryl halide for coupling with various partners. thieme-connect.com

Suzuki Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. sci-hub.se This is a versatile method for forming biaryl compounds.

Heck Coupling : In a Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Stille Coupling : This reaction couples the aryl bromide with an organotin compound (organostannane) catalyzed by palladium.

| Reaction | Coupling Partner | Catalyst/Base Example | Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / Et₃N | Substituted alkene |

| Stille | Organostannane | Pd(PPh₃)₄ | Substituted naphthalene |

This table provides an overview of common palladium-catalyzed cross-coupling reactions.

Lithium diorganocuprates (Gilman reagents) are another class of organometallic reagents that can be used to form C-C bonds by reacting with aryl halides. The reaction of this compound with a lithium diorganocuprate would be expected to result in the substitution of the bromine atom at the 1-position with one of the organic groups from the cuprate.

Electrophilic Aromatic Substitution on the Naphthalene Core

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is a possibility, though the existing substituents influence the position of further substitution. Naphthalene itself typically undergoes EAS preferentially at the 1-position (alpha-position). youtube.comlibretexts.org

In this compound, both existing substituents are deactivating and ortho-, para-directing. The bromine at the 1-position would direct incoming electrophiles primarily to the 2- and 4-positions. The bromomethyl group at the 5-position would direct to the 4-, 6-, and 8-positions. The combined directing effects would likely lead to a mixture of products, with substitution at the 4- and 8-positions being sterically and electronically favored. However, the high reactivity of the benzylic bromide towards many electrophilic reagents and reaction conditions can complicate the outcome of such reactions, often leading to side reactions at the bromomethyl group.

Cyclization and Annulation Reactions Employing this compound Moieties

Cyclization and annulation reactions are powerful strategies for constructing complex polycyclic and macrocyclic frameworks. These reactions often rely on bifunctional molecules that can form two new bonds to create a ring system. While various isomers of bromomethylated naphthalenes are extensively used in such transformations, specific documented examples employing this compound are notably scarce in peer-reviewed literature.

The synthesis of macrocycles and specialized structures like proton sponges often utilizes di-functionalized peri-substituted naphthalenes, such as 1,8-bis(bromomethyl)naphthalene (B51720). The specific 1,8-geometry is crucial as it positions the reactive groups in close proximity, facilitating high-yield cyclization to form strained, medium-sized rings or the core structure of proton sponges.

A comprehensive search of chemical literature and patent databases reveals a lack of specific studies detailing the use of this compound as a precursor for macrocyclic systems or proton sponges. Its 1,5-substitution pattern places the reactive aryl bromide and bromomethyl groups on opposite sides of the naphthalene core, making it sterically unsuited for the intramolecular cyclization reactions required to form traditional naphthalene-based proton sponges or simple macrocycles in a direct, single-step cyclization. Its application would likely require an intermolecular approach, reacting with a separate linker molecule, but specific examples of this for this compound are not available.

The construction of fused heterocycles often involves an intramolecular reaction between two functional groups on an aromatic scaffold. For instance, the reaction of an ortho-halo-benzyl halide with a suitable nucleophile can lead to the formation of a new heterocyclic ring fused to the original aromatic system. Research has documented this pathway for isomers like 1-bromo-2-(bromomethyl)naphthalene, which undergoes copper(I)-catalyzed intramolecular O-arylation to produce xanthenone derivatives.

However, for this compound, the aryl bromide and bromomethyl groups are not positioned in an ortho, peri, or other proximate relationship that would readily facilitate intramolecular cyclization. Consequently, there are no established or documented intramolecular cyclization pathways in the scientific literature that utilize this compound to generate fused heterocyclic systems. Such a transformation would be sterically challenging and is not a reported application of this specific isomer.

Radical Reactions and Their Controlled Application

The bromomethyl group of this compound is susceptible to radical formation. The C-Br bond in the benzylic position is weaker than the aryl C-Br bond and can be cleaved under thermal or photochemical conditions, often with the aid of a radical initiator, to form a stabilized naphthylmethyl radical. This intermediate can then participate in various radical-mediated transformations.

While the general principles of radical reactivity are well-understood, and studies have been conducted on isomers like 2-(bromomethyl)naphthalene (B188764) in copper-catalyzed asymmetric radical reactions, specific research detailing the controlled application of radical reactions involving this compound is not present in the available literature. Theoretical applications could include radical-initiated polymerizations or addition reactions, but experimental data and detailed research findings for this compound are currently unavailable. The primary context in which radical chemistry is mentioned for such compounds is in their synthesis, for example, the radical bromination of a methylnaphthalene precursor using N-bromosuccinimide (NBS).

Applications in Advanced Organic Synthesis and Materials Science

Precursors for Complex Naphthalene (B1677914) Architectures and Derivatives

1-Bromo-5-(bromomethyl)naphthalene serves as a fundamental building block for the construction of intricate naphthalene-based architectures. The differential reactivity of the aryl bromide and the benzyl (B1604629) bromide moieties allows for stepwise reactions, such as nucleophilic substitutions at the bromomethyl group followed by cross-coupling reactions at the bromo-substituted position. This dual functionality is crucial for synthesizing complex derivatives with tailored properties.

A closely related compound, 1,5-bis(bromomethyl)naphthalene (B51781), is utilized in the synthesis of complex cyclophanes. For instance, it is a key starting material in a four-step synthesis of 2.2naphthalenoparacyclophane-1,13-diene. acs.orgresearchgate.net This process involves reacting 1,5-bis(bromomethyl)naphthalene with 1,4-benzenedimethanethiol (B89542) to form a dithia3.3naphthalenoparacyclophane, which then undergoes further transformations. acs.org The 1,5-substitution pattern is noted to reduce ring strain in the final cyclophane structure. acs.org Similarly, 1,8-bis(bromomethyl)naphthalene (B51720) is employed in reactions with diaminonaphthalene derivatives to create complex proton sponges with diazacyclodecane frameworks. researchgate.net

The synthetic potential of this compound can be inferred from these examples. The bromomethyl group can readily react with nucleophiles to form ethers, esters, or to alkylate amines and other heterocycles. The remaining bromo group can then participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to introduce further complexity and build larger molecular assemblies. This stepwise approach is fundamental to creating sophisticated naphthalene derivatives that would be difficult to access through other methods. Other related compounds, such as 2-(bromomethyl)naphthalene (B188764), are used as starting materials for a variety of organic molecules and pharmaceutical agents. lookchem.com

Role in the Synthesis of Optoelectronic Materials and Chiral Ligands

The naphthalene scaffold is a desirable component in materials designed for optoelectronic applications due to its electron-rich, conjugated nature. Incorporating naphthalene moieties into larger systems can tune the electronic and photophysical properties of the resulting materials. acs.orgresearchgate.net The structure of this compound makes it a candidate for building such materials. The bromomethyl group can be used to link the naphthalene unit into a polymer backbone or a larger conjugated molecule, while the bromo group offers a site for introducing other functional groups to fine-tune the material's properties. For instance, expanding the paracyclophanediene scaffold to include an electron-rich naphthalene moiety could provide unique interactions to adjust structural and optoelectronic properties. acs.org

In the realm of asymmetric catalysis, chiral ligands are essential for controlling the stereochemical outcome of reactions. While direct synthesis of chiral ligands from this compound is not prominently documented, related structures are key. For example, axially chiral 2,2′-biimidazole ligands have been synthesized from 2,2′-bis(bromomethyl)-1,1′-binaphthalene. dicp.ac.cn These ligands have proven effective in copper- and iron-catalyzed asymmetric reactions. dicp.ac.cn The synthetic utility of 2-(bromomethyl)naphthalene is also demonstrated in Williamson ether synthesis to generate chiral ferrocenyl alkyl ethers. chinesechemsoc.org This suggests that this compound could be a valuable precursor for a new class of chiral ligands, where the bromomethyl group is used to construct the ligand backbone and the bromo-substituted naphthalene core provides a rigid, well-defined steric environment. The development of such ligands could lead to new applications in stereoselective synthesis. acs.org

| Precursor Compound | Synthesized Product/Application | Reference |

| 1,5-Bis(bromomethyl)naphthalene | 2.2Naphthalenoparacyclophane-1,13-diene for optoelectronics | acs.orgresearchgate.net |

| 2,2′-Bis(bromomethyl)-1,1′-binaphthalene | Axially chiral 2,2′-biimidazole ligands for asymmetric catalysis | dicp.ac.cn |

| 2-(Bromomethyl)naphthalene | Chiral ferrocenyl alkyl ethers | chinesechemsoc.org |

| 1,8-Bis(bromomethyl)naphthalene | Diazacyclodecane-based proton sponges | researchgate.net |

Building Blocks for Functional Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs) are of great interest in materials science due to their unique electronic and structural properties. This compound is an effective building block for creating larger, functional PACs. Its rigid naphthalene core can be extended through reactions at its two distinct bromine-containing sites.

A prime example of building complex PACs is the synthesis of naphthalenoparacyclophanes, which are highly strained molecules with unique torsional and transannular interactions. acs.org The synthesis of a dioctyloxy-2.2naphthalenoparacyclophane-1,13-diene starts from a substituted 1,5-bis(bromomethyl)naphthalene. acs.org The resulting cyclophane twists both its bridges and the naphthalene deck, demonstrating how these building blocks can create structurally complex and strained systems. acs.org Such strained molecules are investigated for their reactivity and potential applications in polymer chemistry, for example, as monomers for ring-opening metathesis polymerization (ROMP) to produce conjugated polymers. acs.org The presence of a bromo group on the this compound scaffold provides an additional handle for further functionalization, allowing for the creation of even more complex and diverse PACs compared to its bis(bromomethyl) counterpart.

Contributions to Diverse Heterocyclic Compound Synthesis

The reactive bromomethyl group of this compound makes it a valuable reagent for the synthesis of a wide range of heterocyclic compounds. Bromomethylnaphthalenes, in general, are precursors to various heterocyclic systems. lookchem.com

For instance, 1,8-bis(bromomethyl)naphthalene reacts with 1,8-di(methylamino)naphthalene to form a new 1,5-diazacyclodecane-based proton sponge. researchgate.net In another example, 2-(bromomethyl)naphthalene is used as a precursor in the synthesis of 1H-1,2,3-triazoles. lookchem.com Furthermore, reactions involving bromomethyl-substituted aromatics and 1,3-dicarbonyl compounds can lead to the formation of xanthene derivatives, which are important heterocyclic scaffolds. acs.orgbohrium.com

The dual reactivity of this compound opens up possibilities for synthesizing novel heterocyclic systems. The bromomethyl group can be used to form one part of a heterocyclic ring through alkylation, while the bromo group can be used in a subsequent cyclization step or as a point for further derivatization. This allows for the construction of fused naphthalene-heterocycle systems with potential applications in medicinal chemistry and materials science.

| Bromomethylnaphthalene Derivative | Synthesized Heterocycle | Reference |

| 1,8-Bis(bromomethyl)naphthalene | 1,5-Diazacyclodecane derivative | researchgate.net |

| 2-(Bromomethyl)naphthalene | 1H-1,2,3-Triazole | lookchem.com |

| 2-Bromobenzyl bromides (related structure) | 2,3,4,9-Tetrahydro-1H-xanthen-1-ones | acs.org |

Utilization in Scaffold Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, often for screening in drug discovery. core.ac.uk Building blocks with multiple, orthogonally reactive functional groups are highly valuable in DOS. This compound, with its two distinct reactive handles, is an excellent candidate for such synthetic strategies.

The bromomethyl group can undergo nucleophilic substitution with a variety of nucleophiles (alcohols, amines, thiols), while the aryl bromide can be subjected to a range of transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a large library of compounds from a single, common intermediate. For example, a library could be generated by first reacting this compound with a diverse set of amines and then subjecting the resulting products to a Suzuki coupling with a diverse set of boronic acids.

The use of solid-supported reagents and polymer-supported bases can simplify the purification process in combinatorial chemistry, making the synthesis of aryl ethers from phenols and alkyl halides more efficient. scispace.com Thiol bis-alkylation using reagents like bis(bromomethyl)benzenes and naphthalenes has been successfully applied to generate large, randomized peptide libraries for screening. nih.gov This highlights the utility of the bromomethyl functionality in creating combinatorial libraries. core.ac.uknih.gov The bifunctional nature of this compound allows it to serve as a versatile scaffold, enabling the exploration of a wide chemical space and the generation of novel molecular architectures for various applications. researchgate.net

Spectroscopic and Structural Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-Bromo-5-(bromomethyl)naphthalene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring would appear as a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are dictated by the positions of the bromo and bromomethyl substituents. The two protons of the bromomethyl group (CH₂Br) would give rise to a characteristic singlet, expected to appear in a region around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum provides complementary information. It would show eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbon of the bromomethyl group is expected to have a chemical shift in the range of δ 30-35 ppm. The ten carbons of the naphthalene ring would appear in the aromatic region (δ 120-140 ppm), with the carbons directly attached to the bromine and bromomethyl groups showing distinct shifts due to substituent effects.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. Dynamic NMR spectroscopy studies on related substituted naphthalenes have also been used to investigate conformational changes and rotational barriers, revealing that bulky substituents can cause severe distortions in the naphthalene nucleus. hku.hk For instance, studies on 1,8-disubstituted naphthalenes demonstrate how peri-interactions lead to significant out-of-plane distortion. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|

| Naphthalene H | 7.2 - 8.2 | Multiplets |

| -CH₂Br (Proton) | ~4.9 | Singlet |

| Naphthalene C | 120 - 135 | Aromatic carbons |

| C-Br (Aromatic) | ~120 | Carbon attached to bromine |

| C-CH₂Br (Aromatic) | ~135 | Carbon attached to bromomethyl group |

Mass Spectrometry for Molecular Confirmation and Purity Assessment in Reaction Studies

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₁H₈Br₂, giving it a monoisotopic mass of approximately 297.9 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecule would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion (M⁺), with relative intensities of roughly 1:2:1. This pattern is a definitive signature for the presence of two bromine atoms. For this compound, these peaks would appear at m/z values of approximately 298, 300, and 302. bldpharm.comuni.lu

A common fragmentation pathway involves the loss of a bromine radical (•Br) from the bromomethyl group to form a stable naphthylmethyl cation, which would be observed at m/z ≈ 219/221. oup.com Another significant fragmentation would be the loss of the entire bromomethyl group (•CH₂Br), leading to a bromonaphthalene cation. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula. rsc.org In reaction studies, GC-MS or LC-MS can be used to monitor the consumption of starting materials and the formation of this compound, thereby also assessing the purity of the product. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 297.8993 | Molecular ion (containing 2 x ⁷⁹Br) |

| [M+2]⁺ | 299.8973 | Molecular ion (containing ⁷⁹Br and ⁸¹Br) |

| [M+4]⁺ | 301.8952 | Molecular ion (containing 2 x ⁸¹Br) |

| [M-Br]⁺ | 219.0017 | Loss of a bromine atom from the CH₂Br group |

| [M-CH₂Br]⁺ | 205.9600 | Loss of the bromomethyl group |

Data derived from predicted values and known fragmentation patterns. uni.lu

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Research on sterically hindered naphthalene derivatives, such as 1,8-di(bromomethyl)naphthalene and 1-bromomethyl-4,5,8-trimethylnaphthalene, has shown that significant steric strain can lead to notable distortions of the typically planar naphthalene ring system. hku.hkacs.org These peri-interactions cause the substituents to be displaced above and below the mean plane of the aromatic ring, leading to a bent or twisted conformation. hku.hk

For a derivative of this compound, an X-ray diffraction analysis would precisely measure bond lengths, bond angles, and torsional angles. This would reveal the extent of any planar distortion induced by the bromo and bromomethyl groups. The structure of a dithia3.3naphthalenoparacyclophane, synthesized from 1,5-bis(bromomethyl)naphthalene (B51781), has been confirmed by single-crystal X-ray diffraction, demonstrating the utility of this technique for complex molecules derived from this structural motif. acs.org Such data is invaluable for understanding solid-state packing, intermolecular interactions, and the influence of structure on the physical and chemical properties of the material.

Spectroscopic Signatures for In-situ Reaction Monitoring and Kinetic Studies

In-situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction's progress without the need for sampling and offline analysis. Techniques like Fourier-transform infrared (FT-IR) and NMR spectroscopy are particularly well-suited for this purpose.

For reactions involving this compound, FT-IR spectroscopy can be used to follow the transformation of functional groups. For example, in a substitution reaction where the bromomethyl group is converted to another functional group (e.g., an amine or ether), one could monitor the disappearance of the characteristic C-Br stretching vibration of the starting material and the simultaneous appearance of new peaks corresponding to the product (e.g., C-N or C-O stretches). rsc.orgrsc.org

Similarly, ¹H NMR spectroscopy can be used to monitor reactions in real-time. The progress of a reaction can be followed by observing the decrease in the intensity of the singlet corresponding to the -CH₂Br protons of this compound and the emergence of new signals for the product. umich.edu This method allows for the determination of reaction kinetics by plotting the concentration of reactants or products over time. The use of Magic Angle Spinning (MAS) NMR has also been demonstrated for monitoring reactions on solid supports, a technique applicable to syntheses involving immobilized naphthalene derivatives. soton.ac.uk

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 1-bromo-5-(bromomethyl)naphthalene, such calculations would typically begin with geometry optimization to determine the most stable conformation of the molecule.

Subsequent calculations would yield a wealth of information about its electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich and electron-poor regions of the molecule. In this compound, the naphthalene (B1677914) ring system would be a region of high electron density, while the bromine atoms would exhibit regions of positive electrostatic potential, known as sigma-holes, which are crucial for understanding halogen bonding.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Other important reactivity descriptors that can be derived from quantum chemical calculations include:

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack.

A hypothetical data table for calculated reactivity descriptors of this compound, based on typical values for similar aromatic compounds, is presented below.

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 7.8 eV | Energy to remove an electron |

| Electron Affinity | 0.9 eV | Energy released upon gaining an electron |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states. For this compound, several reaction types are of interest, including nucleophilic substitution and thermal decomposition.

Nucleophilic Substitution: The bromomethyl group is a reactive site for nucleophilic substitution (SN) reactions. Computational studies can help to distinguish between SN1 and SN2 pathways by calculating the energies of the intermediates and transition states. For a primary benzylic bromide like the bromomethyl group in this molecule, an SN2 mechanism is generally expected. Theoretical calculations would involve modeling the approach of a nucleophile to the carbon atom of the bromomethyl group, leading to a pentacoordinate transition state, and the subsequent departure of the bromide leaving group. Such studies have been performed for various nucleophilic aromatic substitution (SNAr) reactions, elucidating stepwise and concerted pathways. nih.govnih.gov While the naphthalene ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups, the bromomethyl moiety is a prime target. Studies on the nucleophilic substitution of primary or secondary alkyl halides have shown that these reactions often proceed with an inversion of configuration. libretexts.org

Thermal Decomposition: The thermal stability of this compound can be investigated by modeling its decomposition pathways. A likely initial step would be the homolytic cleavage of the C-Br bond in the bromomethyl group to form a benzylic radical and a bromine radical. The stability of the resulting naphthylmethyl radical would be a key factor in this process. Computational studies can determine the bond dissociation energies and the activation energies for such processes. Theoretical investigations into the thermal decomposition of other organic molecules, such as heterocyclic nitrosimines and bromoethane, have provided detailed mechanistic insights. researchgate.netmdpi.comdntb.gov.ua

A hypothetical reaction coordinate diagram for an SN2 reaction at the bromomethyl group is described in the table below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 0 | Reactants | 0 | This compound + Nucleophile |

| 1 | Transition State | +20 | Pentacoordinate carbon atom |

| 2 | Products | -10 | Substituted product + Bromide ion |

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions (e.g., Halogen Bonding)

The solid-state structure and properties of this compound are significantly influenced by a variety of non-covalent interactions. These weak forces, though individually modest, collectively dictate the crystal packing and can influence the molecule's physical properties.

Intermolecular Interactions: A detailed analysis of the crystal packing of all ten isomers of di(bromomethyl)naphthalene reveals several key intermolecular interactions that would also be expected to be present in the crystal structure of this compound. researchgate.netznaturforsch.com These include:

Halogen Bonding: This is a directional interaction between the electrophilic region (sigma-hole) on a halogen atom and a nucleophilic site on an adjacent molecule. In the case of this compound, Br···Br interactions would be prominent. researchgate.net

Weak Hydrogen Bonds: C-H···Br interactions, where a hydrogen atom bonded to a carbon atom interacts with a bromine atom of a neighboring molecule, are also expected to be numerous. researchgate.net

π-π Stacking: The aromatic naphthalene cores can stack on top of each other, leading to stabilizing π-π interactions. researchgate.net

C-H···π Interactions: Hydrogen atoms can also interact with the electron-rich π-system of the naphthalene ring. researchgate.net

Br···π Contacts: The bromine atoms can interact with the π-system of an adjacent naphthalene ring, although these are generally rare and asymmetric. researchgate.net

The interplay of these interactions leads to the formation of specific supramolecular architectures in the solid state. researchgate.net For instance, Br···Br interactions can lead to the aggregation of molecules into quadrilaterals or chains. researchgate.net

Intramolecular Interactions: While less prevalent than intermolecular forces in determining crystal packing, intramolecular non-covalent interactions can influence the conformation of the molecule. In this compound, steric hindrance between the peri-positioned bromo and bromomethyl groups could lead to slight distortions from planarity.

The table below summarizes the types of non-covalent interactions expected in this compound.

| Interaction Type | Description | Expected Importance |

| Halogen Bonding (Br···Br) | Interaction between the sigma-hole of one bromine and the negative belt of another. | High |

| Hydrogen Bonding (C-H···Br) | Weak interaction between a C-H bond and a bromine atom. | High |

| π-π Stacking | Stacking of aromatic naphthalene rings. | Moderate |

| C-H···π Interactions | Interaction of a C-H bond with the π-system of the naphthalene ring. | Moderate |

| Br···π Interactions | Interaction of a bromine atom with the π-system of the naphthalene ring. | Low |

Predictive Modeling for Synthetic Outcomes and Selectivity Control

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity. For the synthesis of this compound, predictive models can be employed to understand and control the selectivity of the synthetic steps.

The synthesis of this compound would likely involve the bromination of a suitable naphthalene precursor. Predictive models can help in determining the most likely positions for electrophilic aromatic substitution (SEAr) on the naphthalene ring. For instance, the RegioSQM method, which uses semiempirical quantum mechanics to calculate proton affinities, has been successful in predicting the regioselectivity of electrophilic aromatic halogenation reactions. rsc.org Such models could be applied to predict the outcome of brominating 1-methylnaphthalene (B46632) or 1-bromonaphthalene.

Furthermore, computational models can be used to study the influence of catalysts and reaction conditions on selectivity. For example, the use of structured solids as catalysts in the dibromination of naphthalene has been shown to influence the regioselectivity, leading to different ratios of 1,4- and 1,5-dibromonaphthalene. mdpi.comcardiff.ac.uk Computational modeling could help to elucidate the mechanism by which these solid catalysts direct the regiochemical outcome.

Predictive models can also be applied to the subsequent bromination of the methyl group to form the bromomethyl group. This reaction typically proceeds via a free-radical mechanism, and computational modeling can be used to study the stability of the intermediate radicals and the transition states for the hydrogen abstraction and bromine transfer steps.

The table below provides a hypothetical example of how predictive modeling could be used to assess the regioselectivity of brominating 1-methylnaphthalene.

| Position of Bromination | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| 2 | 25 | No |

| 3 | 28 | No |

| 4 | 22 | Yes |

| 5 | 24 | Minor |

| 6 | 27 | No |

| 7 | 27 | No |

| 8 | 23 | Minor |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of greener and more efficient chemical processes is a paramount goal in modern chemistry. For 1-bromo-5-(bromomethyl)naphthalene, this involves moving away from traditional bromination methods that often employ harsh reagents and produce significant waste. Future research is focused on developing more sustainable and atom-economical synthetic strategies.

One promising area is the exploration of catalytic C-H activation and bromination. Directing the bromination of 1-methylnaphthalene (B46632) to the desired positions using selective catalysts would eliminate the need for multi-step syntheses and reduce by-product formation. While regioselective bromination of naphthalene (B1677914) over solid catalysts has been investigated for producing compounds like 1,5-dibromonaphthalene, applying these principles to achieve the specific 1-bromo-5-(bromomethyl) substitution pattern is a key future goal. researchgate.net

Exploration of Untapped Reactivity Profiles and Catalytic Systems

The dual reactivity of this compound—an aromatic C-Br bond and a benzylic C-Br bond—offers a rich landscape for chemical transformations. While established reactions like nucleophilic substitution at the bromomethyl group and cross-coupling at the aromatic bromide are known, future research is delving into previously untapped reactivity profiles and novel catalytic systems.

Palladium-catalyzed reactions have been a cornerstone for functionalizing brominated naphthalenes. researchgate.net Future work will likely focus on developing more sophisticated palladium catalysts, such as those incorporating N-heterocyclic carbenes (NHCs), which have shown impressive activity for Mizoroki-Heck reactions in aqueous media. beilstein-journals.org The development of catalyst systems that can selectively activate one C-Br bond over the other under specific conditions is a significant challenge and a key research direction. For example, studies on related halobenzenes have shown that the choice of phosphine (B1218219) ligand can direct the selectivity of palladium-catalyzed coupling reactions between C(sp2)–Br and C(sp3)–Cl bonds. nih.gov Applying this level of control to this compound would enable the stepwise and site-specific introduction of different functional groups.

Furthermore, exploring reactions beyond palladium catalysis is a burgeoning field. This includes investigating other transition-metal-catalyzed cross-coupling reactions and even metal-free coupling protocols. unimi.it The aim is to broaden the scope of possible transformations, potentially leading to novel molecular architectures that are currently inaccessible.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The rigid and well-defined geometry of the naphthalene core makes this compound and its derivatives attractive building blocks for supramolecular chemistry and the construction of self-assembled systems. bham.ac.uk The two bromine atoms provide reactive handles for linking molecules together into larger, ordered structures.

Research has already demonstrated that bis(bromomethyl)naphthalene isomers can be used to synthesize ligands for creating complex supramolecular structures like helicates. unifr.ch For example, 1,5-bis(bromomethyl)naphthalene (B51781) has been used to create specific ligands for the self-assembly of Ag(I) helicates. unifr.ch This opens the door for designing and synthesizing novel ligands from this compound for the construction of unique metal-organic complexes with tailored properties.

The principles of self-assembly are also being applied to the creation of functional materials. The on-surface dehalogenative homocoupling of benzylic bromides like bis(bromomethyl)naphthalene on gold surfaces has been shown to produce hydrocarbon dimers or conjugated polymers. mpg.de Future research will likely explore the use of this compound in similar on-surface reactions to create novel, well-defined nanostructures with potential applications in electronics and materials science.

Advanced Materials Applications Beyond Current Scope (e.g., Sensing, Energy)

The unique electronic and photophysical properties of the naphthalene scaffold suggest that materials derived from this compound could have significant potential in advanced applications, including sensing and energy.

In the realm of materials for sensing, naphthalene-based polymers have already shown promise. For instance, amorphous distyrylnaphthalene-based polymers have been developed for the nanomolar sensing of nitroaromatic compounds in thin films. conicet.gov.ar By incorporating this compound into novel polymer architectures, it may be possible to fine-tune the electronic properties of the resulting materials to create highly sensitive and selective sensors for a variety of analytes.

In the context of energy applications, naphthalene derivatives are being explored for their use in organic optoelectronics. dergipark.org.tr The ability to functionalize the naphthalene core at two distinct positions allows for the creation of donor-acceptor systems and other architectures relevant to organic photovoltaics and light-emitting diodes. The synthesis of strained cyclophanes containing naphthalene units, for example, offers insights into charge transport and electronic properties that are crucial for these applications. nih.gov Future work will involve the strategic incorporation of this compound into these complex molecular systems to optimize their performance in energy-related devices.

Mechanistic Elucidation of Novel Transformations and Stereoselective Syntheses

A deeper understanding of the reaction mechanisms involving this compound is crucial for developing new transformations and achieving high levels of control, particularly in stereoselective synthesis.

Recent studies on visible-light-triggered cascade reactions of naphthaldehyde derivatives have demonstrated the potential for complex, enantioselective transformations. tum.dersc.org These reactions, which can be catalyzed by chiral Lewis acids, proceed through a series of steps including photocycloaddition and rearrangement to form polycyclic products with high enantiomeric excess. tum.dersc.org Elucidating the intricate mechanistic details of such cascades, including the role of the catalyst in inducing enantioselectivity, is a key area of future research. tum.dersc.org Applying these principles to derivatives of this compound could lead to the synthesis of novel, complex, and chirally pure molecules.

Furthermore, the development of stereoselective methods for reactions at the bromomethyl group is of significant interest. While the Wittig-type reaction is a common method for olefination, achieving high stereoselectivity can be challenging. nih.gov Recent breakthroughs in the stereoselective synthesis of geminal bromofluoroalkenes have been achieved by controlling the decomposition of oxaphosphetane intermediates. nih.gov Investigating similar strategies for reactions involving this compound could provide access to a wider range of stereochemically defined products with potential applications in medicinal chemistry and materials science.

Q & A

Basic: How can synthesis of 1-bromo-5-(bromomethyl)naphthalene be optimized for high yield and purity?

Answer:

Optimization involves selecting brominating agents (e.g., N-bromosuccinimide or Br₂) and controlling reaction conditions (temperature, solvent polarity, catalyst). For example, alkylation of naphthalene precursors with bromomethyl groups under inert atmospheres (argon/nitrogen) minimizes side reactions. Evidence from analogous compounds shows that using Lewis acids (e.g., AlCl₃) in non-polar solvents (dichloromethane) at 0–25°C improves regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization enhances purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding). For example, aromatic protons adjacent to bromine show δ ~7.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₁H₈Br₂, MW 296.99) and isotopic patterns characteristic of bromine .

- X-ray Crystallography : Resolves spatial arrangement; bromine atoms exhibit distinct electron density maps .

Advanced: What mechanistic insights govern electrophilic substitution in bromomethylnaphthalene derivatives?

Answer:

Bromine acts as an electron-withdrawing group, directing electrophiles to meta/para positions. Kinetic studies (e.g., monitoring reaction intermediates via HPLC) reveal that steric hindrance from the bromomethyl group slows substitution at the 5-position. Computational models (DFT) predict activation energies for competing pathways, aiding in solvent/catalyst selection .

Advanced: How can environmental persistence and toxicity of this compound be assessed?

Answer:

- Biodegradation Studies : Use OECD 301F tests with activated sludge to measure half-life in water/soil .

- Ecotoxicology : Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) quantify ecological risks. Analogous naphthalenes show moderate bioaccumulation potential (log Kow ~3.5) .

- Fate Modeling : EPI Suite predicts partitioning coefficients (air/water/soil) based on structural descriptors .

Basic: What protocols ensure safe handling and stability of this compound?

Answer:

- Storage : In amber glass under argon at −20°C to prevent photodegradation and hydrolysis .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to volatility (predicted VP ~0.01 mmHg at 25°C) .

- Decomposition : Neutralize with NaHCO₃ or ethanolamine to avoid HBr release .

Advanced: How does structural modification influence biological interactions of brominated naphthalenes?

Answer:

- SAR Studies : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position enhances binding to cytochrome P450 enzymes, altering metabolic pathways .

- Antiviral Screening : Analogous compounds inhibit viral replication (e.g., CMV) via intercalation or protein binding; IC₅₀ values are determined via plaque reduction assays .

Advanced: What computational methods predict reactivity and spectroscopic properties of this compound?

Answer:

- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set models HOMO-LUMO gaps (e.g., ~5.2 eV) and IR/NMR shifts .

- MD Simulations : GROMACS assesses solubility parameters in water/organic solvents .

Basic: Which purification strategies resolve byproducts in bromomethylnaphthalene synthesis?

Answer:

- Chromatography : Flash chromatography (silica gel, 5% EA/hexane) separates di-brominated isomers .

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates high-purity fractions (BP ~180–190°C) .

Advanced: How to address discrepancies in reported toxicity data for brominated naphthalenes?

Answer:

- Meta-Analysis : Compare peer-reviewed datasets (e.g., ATSDR profiles) using Cochrane risk-of-bias tools to assess study validity (e.g., randomization, blinding) .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile conflicting NOAEL/LOAEL values .

Advanced: What degradation pathways dominate under environmental or laboratory conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.